

# BSJ-04-122 Kinase Selectivity Profile: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BSJ-04-122

Cat. No.: B10827680

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## Introduction

**BSJ-04-122** is a novel, covalent dual inhibitor of Mitogen-Activated Protein Kinase Kinase 4 (MKK4, also known as MAP2K4) and MKK7 (also known as MAP2K7).<sup>[1][2][3][4]</sup> These two kinases are key components of the c-Jun N-terminal Kinase (JNK) signaling pathway, which is implicated in a variety of cellular processes, including inflammation, apoptosis, and cell proliferation.<sup>[5][6]</sup> The overexpression and activation of the JNK pathway have been linked to the progression of several diseases, including cancer.<sup>[1][4]</sup> **BSJ-04-122** covalently targets a conserved cysteine residue located just before the DFG motif in the activation loop of MKK4 and MKK7, leading to irreversible inhibition.<sup>[2][7]</sup> This technical guide provides a comprehensive overview of the kinase selectivity profile of **BSJ-04-122**, detailed experimental protocols for its characterization, and a description of its mechanism of action within the JNK signaling pathway.

## Data Presentation: Kinase Selectivity Profile

**BSJ-04-122** has been characterized as a highly potent and selective inhibitor of MKK4 and MKK7. While it is described as having "excellent kinome selectivity," a comprehensive quantitative dataset from a broad kinome scan is not publicly available in the reviewed literature.<sup>[1][2]</sup> The primary reported inhibitory activities are summarized in the table below.

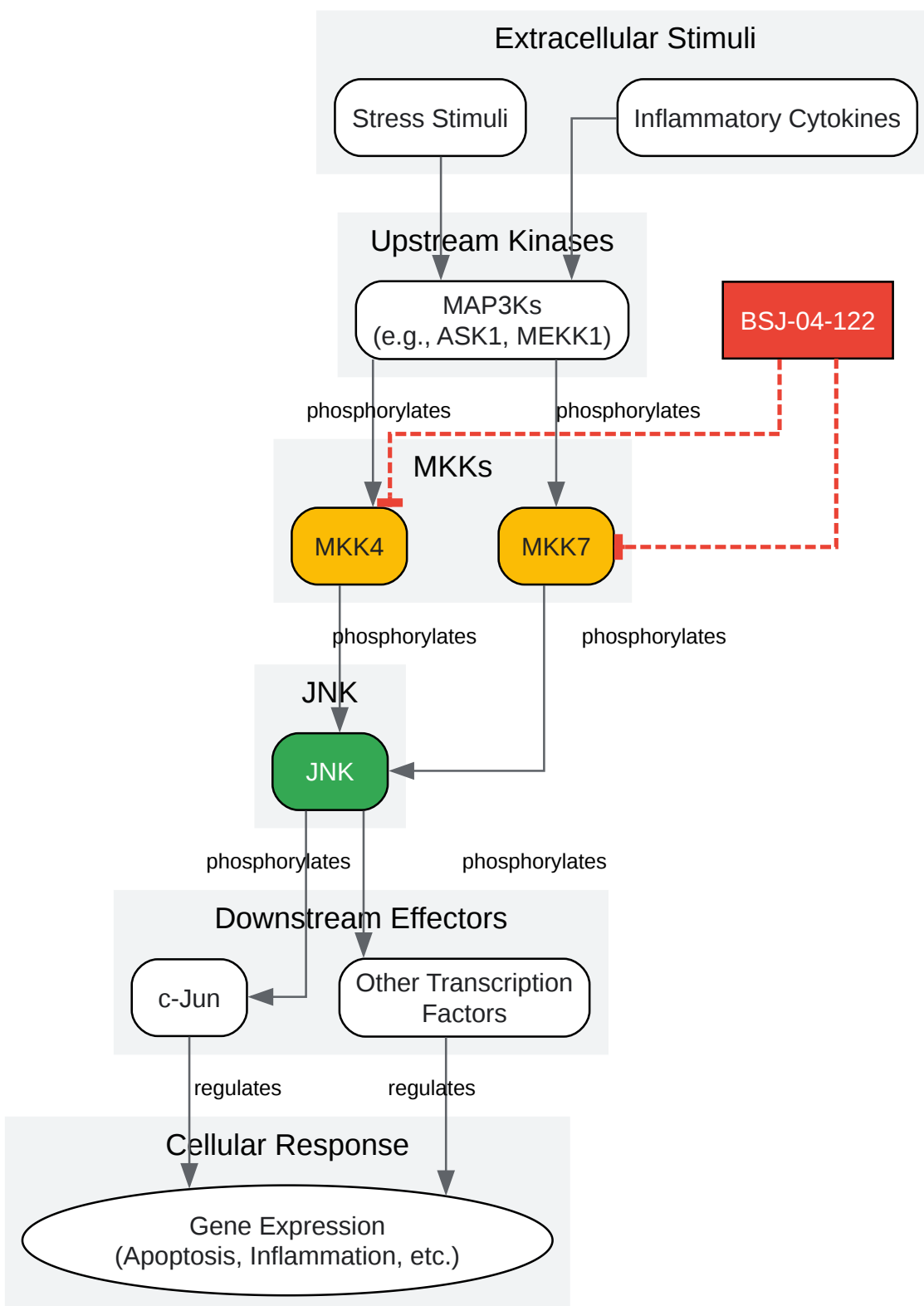
Target Kinase	IC50 (nM)	Description
MKK4 (MAP2K4)	4	Primary Target
MKK7 (MAP2K7)	181	Primary Target

Table 1: In vitro inhibitory potency of **BSJ-04-122** against its primary targets.

A competition-based pulldown assay in cells treated with **BSJ-04-122** demonstrated high selectivity within the MKK family, with no engagement of MKK1/2/3/5/6 observed.<sup>[7]</sup> Further mass spectrometry analysis of chymotrypsin-digested protein fragments confirmed that **BSJ-04-122** covalently binds to Cys247 in MKK4 and Cys261 in MKK7.<sup>[7]</sup>

## Signaling Pathway

**BSJ-04-122** exerts its biological effects by inhibiting the JNK signaling pathway. MKK4 and MKK7 are the direct upstream activators of JNKs. By inhibiting MKK4 and MKK7, **BSJ-04-122** prevents the phosphorylation and subsequent activation of JNK. This, in turn, blocks the downstream signaling cascade that would otherwise lead to the activation of transcription factors such as c-Jun, which regulate the expression of genes involved in various cellular responses.





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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)